molecular formula C19H18N2O2S B5716102 2-(5-Methylthiophen-2-YL)-4-(morpholine-4-carbonyl)quinoline

2-(5-Methylthiophen-2-YL)-4-(morpholine-4-carbonyl)quinoline

Cat. No.: B5716102
M. Wt: 338.4 g/mol
InChI Key: RPWVTLUFKMXKDX-UHFFFAOYSA-N
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Description

2-(5-Methylthiophen-2-YL)-4-(morpholine-4-carbonyl)quinoline is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylthiophen-2-YL)-4-(morpholine-4-carbonyl)quinoline typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the thiophene and morpholine moieties. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylthiophen-2-YL)-4-(morpholine-4-carbonyl)quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield dihydroquinolines.

Scientific Research Applications

2-(5-Methylthiophen-2-YL)-4-(morpholine-4-carbonyl)quinoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Methylthiophen-2-YL)-4-(morpholine-4-carbonyl)quinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Methylthiophen-2-YL)-4-(piperidine-4-carbonyl)quinoline
  • 2-(5-Methylthiophen-2-YL)-4-(pyrrolidine-4-carbonyl)quinoline

Uniqueness

2-(5-Methylthiophen-2-YL)-4-(morpholine-4-carbonyl)quinoline is unique due to the presence of the morpholine moiety, which can impart different chemical and biological properties compared to similar compounds with different substituents.

Biological Activity

The compound 2-(5-methylthiophen-2-yl)-4-(morpholine-4-carbonyl)quinoline is a novel organic molecule that has garnered attention for its potential biological activities. Its unique structure, which combines a quinoline core with a morpholine-4-carbonyl and a 5-methylthiophenyl substituent, positions it as a candidate for various pharmacological applications, particularly in the fields of oncology and infectious diseases.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H14N2O1S\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_1\text{S}

This structure features:

  • A quinoline ring, known for its diverse biological activities.
  • A morpholine moiety, often associated with enhanced solubility and bioavailability.
  • A 5-methylthiophenyl group, which may contribute to its interaction with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • DNA Intercalation : Similar compounds have been shown to intercalate DNA, disrupting replication and transcription processes .
  • Enzyme Inhibition : The morpholine group may facilitate interactions with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
  • Receptor Modulation : The compound could interact with specific receptors involved in cell signaling pathways relevant to cancer and inflammation.

Anticancer Properties

Research indicates that quinoline derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on similar compounds have demonstrated:

  • IC50 Values : Compounds in this class often show IC50 values ranging from 0.08 to 1.0 µM against tumor cells such as HL-60 (human promyelocytic leukemia) and B16F10 (murine melanoma) .
  • Clonogenic Assays : These assays have revealed that the compound can inhibit colony formation in cancer cells, suggesting potential for use in cancer therapeutics .

Antimicrobial Activity

There is emerging evidence that quinoline derivatives possess antimicrobial properties. For example:

  • Gram-positive Bacteria : Compounds similar to this compound have shown effective inhibition against strains like Staphylococcus aureus and Streptococcus agalactiae with minimum inhibitory concentrations (MICs) reported around 50 µM .

Case Studies

A systematic study on related quinoline derivatives demonstrated their efficacy against B16 murine melanoma through:

  • In Vivo Testing : Administering the compound via intraperitoneal injections resulted in significant tumor growth inhibition and increased survival rates (P < 0.001) compared to controls .
  • Anti-inflammatory Effects : The compound exhibited notable anti-inflammatory activity, reducing paw edema in animal models by approximately 76.48% at specific dosages .

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureAnticancer ActivityAntimicrobial ActivityNotes
MPTQSimilarHigh (IC50: 0.08 - 1.0 µM)Moderate (MIC: 50 µM)Effective against multiple cancer cell lines
PhenylquinolineDifferent substituentModerateLowLess effective than thiophene derivatives
Furan derivativeDifferent substituentHighModerateSimilar mechanism but varied efficacy

Properties

IUPAC Name

[2-(5-methylthiophen-2-yl)quinolin-4-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2S/c1-13-6-7-18(24-13)17-12-15(14-4-2-3-5-16(14)20-17)19(22)21-8-10-23-11-9-21/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWVTLUFKMXKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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